2-(Azetidin-1-yl)-6-chloropyridine

Description

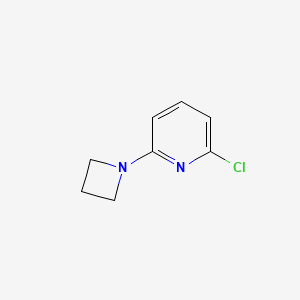

2-(Azetidin-1-yl)-6-chloropyridine is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at the 6-position and an azetidine ring (a four-membered secondary amine) at the 2-position. The azetidine moiety introduces conformational rigidity and hydrogen-bonding capacity, which may influence biological activity and solubility.

Properties

Molecular Formula |

C8H9ClN2 |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2-(azetidin-1-yl)-6-chloropyridine |

InChI |

InChI=1S/C8H9ClN2/c9-7-3-1-4-8(10-7)11-5-2-6-11/h1,3-4H,2,5-6H2 |

InChI Key |

GCXXXVXQWIKEGP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=NC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-6-chloropyridine can be achieved through various methods. One common approach involves the reaction of 6-chloropyridine with azetidine under specific conditions. For instance, the reaction can be catalyzed by molecular iodine under microwave irradiation, which provides a green and efficient method for the synthesis of azetidinone derivatives . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-6-chloropyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include molecular iodine, boronic acids, and various nucleophiles. Reaction conditions often involve the use of microwave irradiation, catalytic systems, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce complex heterocyclic compounds.

Scientific Research Applications

2-(Azetidin-1-yl)-6-chloropyridine has several scientific research applications, including:

Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential antiviral, anticancer, and antimicrobial activities.

Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, including beta-lactam antibiotics and other biologically active compounds.

Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-6-chloropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds are structurally related to 2-(Azetidin-1-yl)-6-chloropyridine, differing in substituents or heterocyclic groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | CAS Number |

|---|---|---|---|---|

| This compound | C₈H₈ClN₂ | ~168.45 (calculated) | Azetidine (4-membered amine ring), Cl | Not explicitly listed |

| 3-Acetyl-6-chloropyridine | C₇H₆ClNO | 155.58 | Acetyl group (electron-withdrawing), Cl | 36357-38-7 |

| 2-(2-Oxazolidinyl)-pyridine | C₈H₁₀N₂O | 150.18 | Oxazolidine (5-membered O/N ring) | 100377-21-7 |

| Cetylpyridinium Chloride | C₂₁H₃₈ClN | 340.00 | Quaternary ammonium, long alkyl chain, Cl | 123-03-5 |

Key Observations :

- Azetidine vs. Oxazolidine : The azetidine group (4-membered ring) in this compound imposes greater steric strain compared to the five-membered oxazolidine in 2-(2-oxazolidinyl)-pyridine. This may reduce metabolic stability but enhance binding specificity in biological targets .

- Acetyl vs. Its acetyl group may facilitate electrophilic aromatic substitutions, unlike the azetidine derivative .

- Quaternary Ammonium Systems: Cetylpyridinium chloride, a cationic surfactant, is structurally distinct due to its long alkyl chain and ionic character.

Physicochemical Properties

- Solubility : Azetidine-containing derivatives are expected to exhibit higher water solubility than acetylated analogs due to the amine’s hydrogen-bonding capacity. For example, 3-acetyl-6-chloropyridine is likely more lipophilic (logP ~1.5 estimated) compared to this compound (logP ~0.8–1.0) .

- Stability : The nitro group in 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine () may render it sensitive to reduction reactions, whereas the parent compound (without nitro) is likely more stable under acidic conditions .

Notes and Limitations

Data Gaps : Direct experimental data for this compound (e.g., spectral data, solubility) is scarce in the provided evidence. Values for analogs were inferred or calculated.

Structural Nuances: Minor substituent changes (e.g., nitro or methyl groups) drastically alter reactivity and applications, necessitating careful optimization in synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.